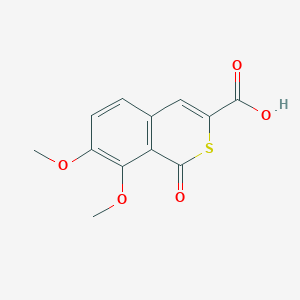

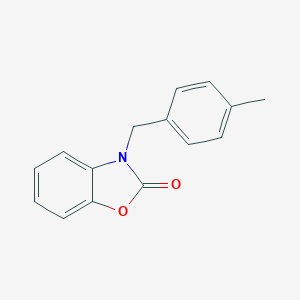

(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione” is a type of heterocyclic compound . It’s part of a series of compounds that have been synthesized and characterized for potential antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of these types of compounds involves the condensation of 1-(4-acetylphenyl)-4-(4-(dimethylamino)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one with different aryl aldehydes . This process has been used to create a series of ten 4-(4-(dimethylamino)benzylidene)-1-(4-(3-(aryl)acryloyl) phenyl)-2-phenyl-1H-imidazol-5(4H)-ones .Molecular Structure Analysis

The molecular structure of these compounds was characterized by FT-IR, 1H NMR, 13C NMR, Mass spectral studies, and elemental analysis .Chemical Reactions Analysis

These compounds have been tested for their antimicrobial activity against gram-positive bacteria B. subtilis, S. aureus, gram-negative bacteria E. coli, P. vulgaris, and the yeast C. albicans . They were also tested for antioxidant activity by the DPPH method .Aplicaciones Científicas De Investigación

Antiproliferative Activity

One of the primary research applications of thiazolidine-2,4-dione derivatives, similar to (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione, is their antiproliferative activity against human cancer cell lines. A study by Chandrappa et al. (2008) synthesized a series of novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative effects against various carcinoma cell lines. The study found that certain compounds exhibited potent antiproliferative activity, highlighting the potential therapeutic applications of these derivatives in cancer treatment (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Metabolic Effects

Thiazolidinediones, including derivatives like (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione, are also researched for their metabolic effects, particularly in the context of insulin resistance and diabetes. Araújo et al. (2011) investigated the effects of benzylidene thiazolidinedione (BTZD) derivatives on insulin resistance associated with metabolic disorders in high-fat diet-induced mice. The study found that these derivatives could reduce insulin resistance and ameliorate associated metabolic abnormalities without causing significant adverse effects, suggesting their potential as therapeutic agents for metabolic diseases (Araújo, Carvalho, Martins da Fonseca, de Lima, Galdino, da Rocha Pitta, & de Menezes Lima, 2011).

Photophysical Properties

Research on thiazolidine-2,4-dione derivatives extends to their photophysical properties and potential applications in electroluminescent devices. Dobrikov et al. (2011) synthesized new low-molecular-weight compounds, including a derivative similar to (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione, and explored their application in organic light-emitting devices. The study highlighted the promising photophysical properties of these compounds in solution and polymer films, opening avenues for their use in the development of color electroluminescent structures (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Direcciones Futuras

The future directions for research into these compounds could involve further exploration of their antimicrobial and antioxidant activities . Additionally, the design of new compounds as antibacterial agents has become one of the most important areas of research today . The biochemical similarity of the human cell and fungi forms a handicap for selective activity and also the resistance is the main problem encountered in developing safe and efficient antifungal drugs .

Propiedades

IUPAC Name |

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-20(2)14-7-3-12(4-8-14)11-16-17(22)21(18(23)24-16)15-9-5-13(19)6-10-15/h3-11H,1-2H3/b16-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGABHPJLRCMPR-WJDWOHSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

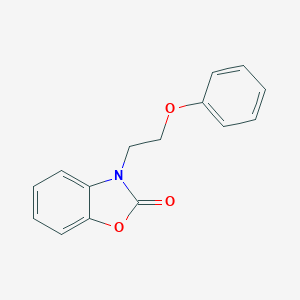

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)

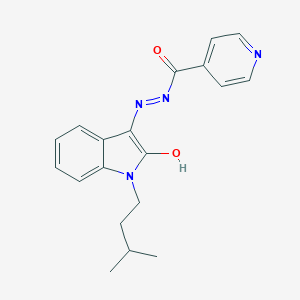

![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)